(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
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Overview
Description
(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a chloro group, a dimethoxyphenyl ethylamine moiety, and a morpholinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Dimethoxyphenyl Ethylamine Moiety: This step involves the nucleophilic substitution reaction where the ethylamine derivative reacts with the chloro-substituted quinoline.
Formation of the Morpholin-4-yl Methanone Group: The final step involves the reaction of the intermediate with morpholine and a suitable acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives or alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could be useful in the development of new drugs.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization offer opportunities for creating new materials with desirable properties.
Mechanism of Action
The mechanism of action of (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(piperidin-4-yl)methanone
- (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(pyrrolidin-4-yl)methanone
Uniqueness
Compared to similar compounds, (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for molecular targets, making it a potentially more effective therapeutic agent.
Properties
IUPAC Name |
[6-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-30-21-6-3-16(13-22(21)31-2)7-8-26-23-18-14-17(25)4-5-20(18)27-15-19(23)24(29)28-9-11-32-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXUEHYURKDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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